SPhos Pd G3

Catalog No.
S1779999
CAS No.
1445085-82-4
M.F
C40H51Cl2NO5PPdS-
M. Wt
866.204
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPhos Pd G3

CAS Number

1445085-82-4

Product Name

SPhos Pd G3

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C40H51Cl2NO5PPdS-

Molecular Weight

866.204

InChI

InChI=1S/C26H35O2P.C12H10N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

RSFANHZWYCDNBZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Synonyms

(2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) [2-(2′-Amino-1,1′-biphenyl)]palladium(II) Methanesulfonate; [2’-(Amino-κN)[1,1’-biphenyl]-2-yl-κC][dicyclohexyl(2’,6’-dimethoxy[1,1’-biphenyl]-2-yl)phosphine-κP](methanesulfonato-κO)palladium;

Here are some specific scientific research applications of SPhos Pd G3 in cross-coupling reactions:

  • Suzuki-Miyaura Coupling

    SPhos Pd G3 is particularly effective in the Suzuki-Miyaura coupling, which uses aryl or vinyl boronic acids and various electrophiles (like aryl halides, esters, or triflates) to form new C-C bonds. It demonstrates excellent activity even with unstable boronic acids prone to protodeboronation, a process that can render them unusable in the reaction. Additionally, SPhos Pd G3 allows for shorter reaction times, lower catalyst loadings, and high yields compared to other catalysts, making it a preferred choice for researchers. Source: Sigma-Aldrich - G3 and G4 Buchwald Precatalysts:

  • Other Cross-Coupling Reactions

    Beyond the Suzuki-Miyaura coupling, SPhos Pd G3 can be employed in various other cross-coupling reactions, including:

    • Heck Reaction: Formation of C-C bonds between alkenes and aryl or vinyl halides.
    • Hiyama Coupling: Formation of C-C bonds using organosilanes.
    • Negishi Coupling: Formation of C-C bonds using organozinc reagents.
    • Sonogashira Coupling: Formation of C-C bonds using terminal alkynes and aryl or vinyl halides.
    • Stille Coupling: Formation of C-C bonds using organotin reagents.

This versatility makes SPhos Pd G3 a valuable tool for researchers aiming to synthesize various complex organic molecules for diverse applications, including pharmaceuticals, agrochemicals, and advanced materials.

SPhos Pd G3 beyond Cross-Coupling Reactions

While primarily known for its role in cross-coupling reactions, SPhos Pd G3 has also found applications in other areas of scientific research:

  • Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP)

    SPhos Pd G3 can function as a precatalyst in SCTP, enabling the polymerization of various monomers, including electron-rich and electron-deficient heteroarenes, to form complex polymeric structures. Source: Sigma-Aldrich - SPhos Pd G3 97:

  • C-C Bond Formation in Azamerone Synthesis

    SPhos Pd G3 plays a crucial role in the key intermediate step of the enantioselective synthesis of azamerone, a complex natural product with potential medicinal properties. It catalyzes the formation of a specific Csp3-Csp2 bond between a sterically hindered boronic hemiester and a quinone diazide. Source: Sigma-Aldrich - SPhos Pd G3 97:

SPhos Pd G3 is a third-generation Buchwald precatalyst, specifically designed for facilitating cross-coupling reactions. Its empirical formula is C₃₉H₄₈N₁O₅P₂S, and it has a molecular weight of 780.26 g/mol. This compound is characterized by its high stability in air and moisture, along with its solubility in a variety of organic solvents. SPhos Pd G3 is particularly notable for its efficiency in forming carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF₃), and carbon-sulfur (C-S) bonds through various coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions .

  • Suzuki-Miyaura Coupling: Utilizes aryl or vinyl boronic acids and electrophiles to form new C-C bonds, showing excellent activity even with unstable boronic acids.
  • Buchwald-Hartwig Coupling: Facilitates the formation of C-N bonds, crucial for synthesizing amines.
  • Heck Reaction: Enables the coupling of alkenes with aryl halides.
  • Hiyama Coupling: Involves the coupling of organosilicon compounds with halides.
  • Negishi Coupling: Facilitates the reaction between organozinc reagents and halides.
  • Sonogashira Coupling: Catalyzes the coupling of terminal alkynes with aryl halides.
  • Stille Coupling: Involves the reaction between organotin compounds and halides.

These reactions are essential in organic synthesis, particularly in pharmaceuticals and materials science .

While SPhos Pd G3 is primarily recognized for its role as a catalyst in synthetic chemistry, it indirectly contributes to biological applications by enabling the synthesis of biologically active compounds. For instance, it plays a pivotal role in the enantioselective synthesis of azamerone, a natural product with potential medicinal properties. The compound facilitates the formation of specific bonds that are crucial for constructing complex organic molecules used in drug development .

The synthesis of SPhos Pd G3 typically involves:

  • Preparation of Ligands: The ligands are synthesized first, often involving phosphine derivatives that provide stability and reactivity.
  • Palladium Coordination: Palladium salts are reacted with the prepared ligands under controlled conditions to form the final precatalyst.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

The process emphasizes maintaining an inert atmosphere to prevent oxidation or moisture interference .

SPhos Pd G3 has a wide range of applications:

  • Organic Synthesis: Used extensively in research laboratories for synthesizing complex organic molecules.
  • Polymer Chemistry: Functions as a precatalyst in Suzuki–Miyaura catalyst–transfer polymerization, enabling the formation of advanced polymers from various monomers.
  • Medicinal Chemistry: Facilitates the synthesis of pharmaceuticals by allowing chemists to construct complex structures efficiently.

Its unique properties allow for lower catalyst loadings and shorter reaction times while achieving high yields .

Interaction studies involving SPhos Pd G3 focus on its reactivity with various substrates during cross-coupling reactions. These studies help identify optimal conditions for catalysis, including solvent choice, temperature, and ligand-to-palladium ratios. The compound's ability to efficiently activate boronic acids and other electrophiles has been extensively documented, showcasing its effectiveness compared to other catalysts .

Several compounds exhibit similar catalytic properties to SPhos Pd G3. Here’s a comparison highlighting their uniqueness:

Compound NameTypeUnique Features
XPhos Pd G2Buchwald precatalystOffers different steric properties; suitable for varied substrates.
RuPhos Pd G1Ruthenium-based catalystKnown for high reactivity but less stable than SPhos Pd G3.
DPEPhos PdDiphosphine ligandEffective for specific reactions but requires higher loadings.
PEPPSI PdPEPPSI ligand systemProvides excellent selectivity but can be more expensive.

SPhos Pd G3 stands out due to its air stability, lower catalyst loadings, and versatility across multiple types of cross-coupling reactions, making it a preferred choice among researchers .

Dates

Modify: 2024-04-14

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